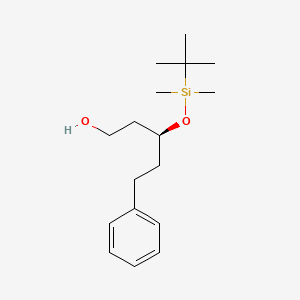
(S)-3-((tert-Butyldimethylsilyl)oxy)-5-phenylpentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-((tert-Butyldimethylsilyl)oxy)-5-phenylpentan-1-ol is a chiral alcohol compound that features a tert-butyldimethylsiloxy group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butyldimethylsilyl)oxy)-5-phenylpentan-1-ol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired silyl ether .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
(S)-3-((tert-Butyldimethylsilyl)oxy)-5-phenylpentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while reduction can yield alkanes.
科学的研究の応用
(S)-3-((tert-Butyldimethylsilyl)oxy)-5-phenylpentan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of (S)-3-((tert-Butyldimethylsilyl)oxy)-5-phenylpentan-1-ol involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsiloxy group provides steric protection, which can influence the reactivity and selectivity of the compound in various reactions. The phenyl group can participate in π-π interactions, further affecting the compound’s behavior in chemical and biological systems .
類似化合物との比較
Similar Compounds
4-(tert-Butyldimethylsiloxy)-2-methoxybenzyl: A carboxamide protecting group that can be removed under mild basic or strongly acidic conditions.
N-(tert-Butoxycarbonyl)-2-(tert-butyldimethylsiloxy)pyrrole: Used in asymmetric synthesis and known for its versatility.
Uniqueness
(S)-3-((tert-Butyldimethylsilyl)oxy)-5-phenylpentan-1-ol is unique due to its chiral nature and the presence of both a silyl ether and a phenyl group. These structural features confer distinct reactivity and selectivity, making it valuable in various synthetic and research applications.
特性
分子式 |
C17H30O2Si |
|---|---|
分子量 |
294.5 g/mol |
IUPAC名 |
(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpentan-1-ol |
InChI |
InChI=1S/C17H30O2Si/c1-17(2,3)20(4,5)19-16(13-14-18)12-11-15-9-7-6-8-10-15/h6-10,16,18H,11-14H2,1-5H3/t16-/m0/s1 |
InChIキー |
FWOSUYGUMQKGTN-INIZCTEOSA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)O[C@@H](CCC1=CC=CC=C1)CCO |
正規SMILES |
CC(C)(C)[Si](C)(C)OC(CCC1=CC=CC=C1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)methanamine](/img/structure/B8379680.png)

![7-bromo-N-isopropylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B8379689.png)






